molecular formula C18H12Na2O6Si B025983 Disodium tris(1 2-benzenediolato-O O/')- CAS No. 101519-12-4

Disodium tris(1 2-benzenediolato-O O/')-

Cat. No.: B025983
CAS No.: 101519-12-4
M. Wt: 398.3 g/mol
InChI Key: TUOBPRJVJQCTTK-UHFFFAOYSA-N
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Description

Disodium tris(1,2-benzenediolato-O,O’)silicate is a coordination complex featuring a central silicon atom bonded to three 1,2-benzenediolato ligands, with sodium counterions. This compound is structurally analogous to the dipotassium variant (dipotassium tris(1,2-benzenediolato-O,O’)silicate·2H₂O), which has been extensively studied for its role in silica condensation and speciation . The disodium derivative is hypothesized to exhibit similar reactivity but with distinct physicochemical properties due to the smaller ionic radius and higher charge density of sodium compared to potassium. The compound’s stability in aqueous solutions is pH-dependent, with dissociation into orthosilicic acid (Si(OH)₄) and ligand byproducts under mildly acidic conditions . This behavior makes it relevant for modeling biogenic silica formation and studying silicic acid polymerization in vitro .

Properties

CAS No.

101519-12-4

Molecular Formula

C18H12Na2O6Si

Molecular Weight

398.3 g/mol

InChI

InChI=1S/C18H12O6Si.2Na/c1-2-8-14-13(7-1)19-25(20-14,21-15-9-3-4-10-16(15)22-25)23-17-11-5-6-12-18(17)24-25;;/h1-12H;;/q-2;2*+1

InChI Key

TUOBPRJVJQCTTK-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)O[Si-2]34(O2)(OC5=CC=CC=C5O3)OC6=CC=CC=C6O4.[Na+].[Na+]

Pictograms

Corrosive

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Reactivity Comparisons

The disodium and dipotassium derivatives share identical ligand coordination but differ in their alkali metal counterions. Key distinctions include:

  • Ionic Radius Effects : Sodium (Na⁺, 1.02 Å) vs. potassium (K⁺, 1.38 Å) influences solubility and dissociation kinetics. The dipotassium variant exhibits higher solubility in water, enabling rapid silicic acid release at pH 6.8 , whereas the disodium form may require lower pH for comparable dissociation due to stronger ion-pair interactions.
  • Silica Condensation Efficiency : In silica polymerization studies, dipotassium tris(1,2-benzenediolato-O,O’)silicate achieves near-complete condensation within 24 hours at pH 6.8 . Computational models suggest the disodium analog could exhibit slower condensation kinetics due to increased electrostatic stabilization of intermediate silicate species.

Morphological and Functional Differences

The dipotassium derivative forms hollow tetragonal needle-like silica structures when co-assembled with macrocyclic amines like 1,4,8,11-tetraazacyclotetradecane (cyclam) . The larger K⁺ ion likely facilitates ligand rearrangement during crystallization, while Na⁺ may restrict structural flexibility, favoring amorphous silica phases.

Analytical Signatures

Raman spectroscopy distinguishes alkali metal derivatives via metal-oxygen (M–O) vibrational modes. For example, the O–P–O vibrational modes in disodium glucose phosphate salts appear at 965–976 cm⁻¹ . By analogy, the disodium tris(1,2-benzenediolato-O,O’)silicate may exhibit a characteristic Na–O stretching band near 950 cm⁻¹, whereas the dipotassium variant shows a K–O band at ~930 cm⁻¹ due to weaker ion-ligand interactions .

Data Tables

Table 1: Comparative Properties of Alkali Metal Tris(1,2-Benzenediolato) Silicates

Property Disodium Derivative Dipotassium Derivative
Formula Na₂[Si(C₆H₄O₂)₃] K₂[Si(C₆H₄O₂)₃]·2H₂O
Solubility (H₂O) Moderate (pH-dependent) High (30 mM at pH 6.8)
Silica Condensation pH ~6.5 (predicted) 6.8 ± 0.05 (observed)
Morphology with Amines Amorphous (predicted) Tetragonal needles
Raman M–O Band (cm⁻¹) ~950 (Na–O) ~930 (K–O)

Research Findings and Implications

  • The dipotassium variant’s efficiency in silica condensation has been experimentally validated, with 99% dissociation at pH 6.8 . This benchmark suggests the disodium derivative could serve as a slower-release alternative for controlled silicification studies.
  • Structural studies highlight the critical role of alkali metal ions in templating silica morphologies, with potassium favoring crystalline phases and sodium promoting amorphous aggregates .
  • Future research should prioritize synthesizing the disodium compound to validate its hypothesized properties and expand its utility in biomimetic materials science.

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